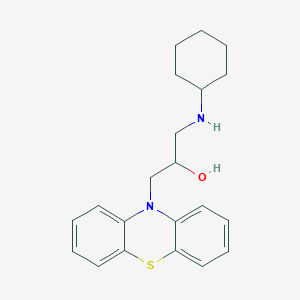
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Vue d'ensemble
Description
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound. Its structure includes a dimethoxy-substituted aniline ring, a methylsulfonyl group, and an oxolan-2-ylmethyl acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the aniline derivative: The starting material, 2,5-dimethoxyaniline, undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine.
Acylation: The resulting sulfonylated aniline is then acylated with oxolan-2-ylmethyl acetic acid chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the aniline ring.
Reduction: Reduction reactions could target the sulfonyl group or the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide could have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dimethoxyaniline: Shares the dimethoxy-substituted aniline core.
N-methylsulfonylaniline: Contains the sulfonylated aniline structure.
Oxolan-2-ylmethyl acetamide: Similar acetamide moiety.
Uniqueness
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is unique due to the combination of these functional groups, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-22-12-6-7-15(23-2)14(9-12)18(25(3,20)21)11-16(19)17-10-13-5-4-8-24-13/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJFVBEZJFSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC2CCCO2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B3929401.png)
![4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide](/img/structure/B3929416.png)
![N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3929427.png)
![2,4,5-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B3929433.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B3929435.png)
![4-chloro-N-[({2-[(4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3929436.png)

![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3929440.png)


![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B3929468.png)
![N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE](/img/structure/B3929469.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B3929475.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridin-4-ylpropyl)acetamide](/img/structure/B3929478.png)
